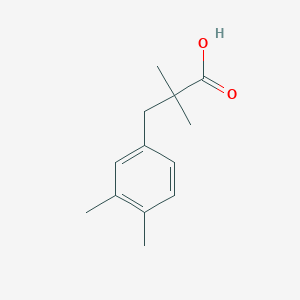
3,3-Difluoro-2,2-dimethylazetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,2-dimethylazetidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,3-difluoro-2,2-dimethylpropylamine with a suitable electrophile under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3,3-Difluoro-2,2-dimethylazetidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized azetidines.
科学研究应用
3,3-Difluoro-2,2-dimethylazetidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique properties make it a candidate for the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications:
作用机制
The mechanism of action of 3,3-Difluoro-2,2-dimethylazetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.
相似化合物的比较
Similar Compounds
3,3-Difluoroazetidine: Lacks the dimethyl groups, which can affect its reactivity and applications.
2,2-Dimethylazetidine: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
3-Fluoroazetidine: Contains only one fluorine atom, leading to different steric and electronic effects.
Uniqueness
3,3-Difluoro-2,2-dimethylazetidine is unique due to the presence of both fluorine atoms and dimethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C5H9F2N |
|---|---|
分子量 |
121.13 g/mol |
IUPAC 名称 |
3,3-difluoro-2,2-dimethylazetidine |
InChI |
InChI=1S/C5H9F2N/c1-4(2)5(6,7)3-8-4/h8H,3H2,1-2H3 |
InChI 键 |
RPVRKKXIZAWKRO-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CN1)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


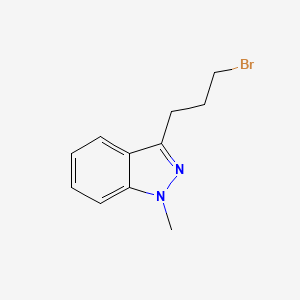
![[(3S)-piperidin-3-yl]methanesulfonamide](/img/structure/B13545685.png)
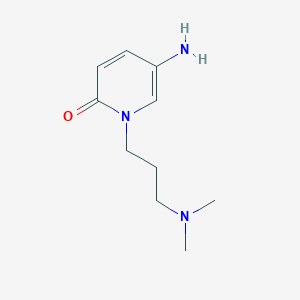

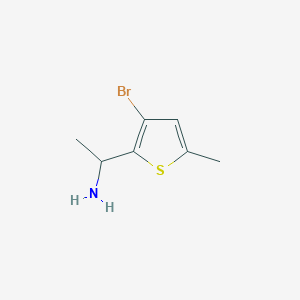

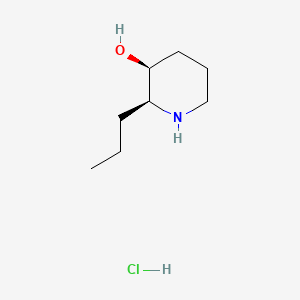
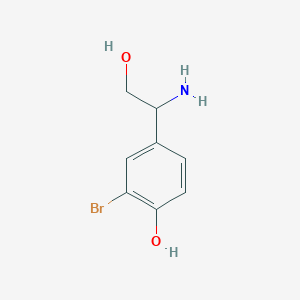
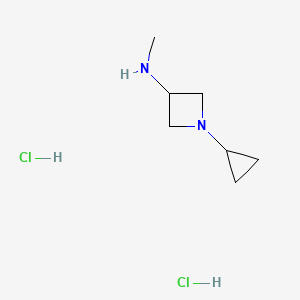

![4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylicacid](/img/structure/B13545733.png)
